Cas no 2171681-79-9 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid)

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid
- 2171681-79-9
- 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid
- EN300-1506608
-
- インチ: 1S/C27H34N2O5/c1-4-23(25(31)32)29-24(30)13-14-27(2,3)15-16-28-26(33)34-17-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,22-23H,4,13-17H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: ZSXARMFSWFCWKL-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCC(C)(C)CCC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 105Ų
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1506608-1.0g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1506608-2500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1506608-5000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1506608-1000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 1000mg |
$3368.0 | 2023-09-27 | ||
Enamine | EN300-1506608-100mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1506608-250mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 250mg |
$3099.0 | 2023-09-27 | ||
Enamine | EN300-1506608-10000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1506608-500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1506608-50mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylhexanamido]butanoic acid |
2171681-79-9 | 50mg |
$2829.0 | 2023-09-27 |
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid 関連文献
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acidに関する追加情報
Comprehensive Overview of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid (CAS No. 2171681-79-9)
In the rapidly evolving field of organic chemistry and pharmaceutical research, 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid (CAS No. 2171681-79-9) has emerged as a compound of significant interest. This molecule, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in peptide synthesis and drug development. Its unique structural features, including the Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the 4,4-dimethylhexanamido moiety, make it a versatile building block for researchers.
The growing demand for peptide-based therapeutics and bioconjugation techniques has propelled the relevance of CAS No. 2171681-79-9 in modern laboratories. Scientists frequently search for "Fmoc-amino acid applications" or "solid-phase peptide synthesis (SPPS) reagents," highlighting the compound's utility in these areas. Its compatibility with automated peptide synthesizers and click chemistry protocols further enhances its appeal in high-throughput drug discovery.
Recent advancements in targeted drug delivery systems have shed light on the potential of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid as a linker molecule. The compound's hydrophobic dimethylhexanamido segment and carboxylic acid terminus enable precise modulation of drug solubility and release kinetics. This aligns with current research trends focusing on "smart drug conjugates" and "controlled release formulations," addressing common queries in pharmaceutical forums.
From a synthetic chemistry perspective, the CAS 2171681-79-9 compound demonstrates excellent stability under standard Fmoc deprotection conditions (typically 20% piperidine in DMF), making it ideal for iterative peptide elongation. Its sterically hindered 4,4-dimethyl structure minimizes unwanted side reactions during amide bond formation, a frequent concern raised in "peptide synthesis troubleshooting" discussions. The compound's chromatographic properties also facilitate purification, addressing another common challenge in complex molecule assembly.
The pharmaceutical industry's shift toward personalized medicine and biologics has increased the importance of specialized building blocks like 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid. Its ability to introduce hydrophobic domains while maintaining water-solubility through the terminal carboxyl group answers many formulation questions in "peptide drug development" circles. Moreover, its compatibility with PEGylation strategies makes it valuable for improving therapeutic half-life.
Analytical characterization of CAS No. 2171681-79-9 reveals distinct spectroscopic signatures that aid in quality control. The Fmoc group exhibits strong UV absorption at 265-290 nm, enabling sensitive HPLC detection—a feature frequently mentioned in "peptide purity analysis" methodologies. Mass spectrometry typically shows the expected [M+H]+ ion, with fragmentation patterns that confirm the dimethylhexanamido substructure, providing robust analytical verification.
In material science applications, researchers exploring "biofunctionalized surfaces" or "peptide-based nanomaterials" find value in this compound's dual functionality. The Fmoc group serves as both a protective moiety and a potential self-assembly trigger, while the butanoic acid terminus enables surface immobilization. This dual nature addresses frequent inquiries about "molecular building blocks for nanotechnology" in interdisciplinary research.
The compound's storage and handling recommendations reflect standard practices for Fmoc-protected amino acid derivatives: desiccated at -20°C under inert atmosphere. These conditions maintain the integrity of both the carbamate protecting group and the amide linkage, topics commonly searched in "chemical storage best practices" guides. Proper handling ensures consistent performance in sensitive applications like multi-step syntheses or bioconjugation reactions.
Emerging research directions utilizing 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidobutanoic acid include peptide-drug conjugates for oncology and supramolecular hydrogel formation. These applications leverage the compound's ability to confer both structural rigidity (through the dimethylhexanamido unit) and chemical addressability (via the carboxylic acid), answering trending questions about "next-generation biomaterials" and "targeted cancer therapies."
As the scientific community continues to explore CAS 2171681-79-9's potential, its role in advancing precision medicine and biomaterials engineering becomes increasingly apparent. The compound's unique combination of protective group chemistry, structural features, and functional handles positions it as a valuable tool for addressing current challenges in therapeutic development and materials design, making it a subject of ongoing investigation and innovation.
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